

# Application Notes and Protocols for Flow Cytometry Analysis of ACE2 Surface Expression

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Audience: Researchers, scientists, and drug development professionals.

### Introduction

Angiotensin-converting enzyme 2 (ACE2) is a critical cell surface receptor with key roles in cardiovascular regulation and as the primary entry point for coronaviruses, including SARS-CoV-2.[1][2] Accurate quantification of ACE2 surface expression is crucial for understanding viral tropism, developing therapeutic interventions, and screening for modulators of ACE2 expression. Flow cytometry offers a robust and high-throughput method for the quantitative analysis of ACE2 on the surface of single cells. These application notes provide detailed protocols and data presentation guidelines for the analysis of ACE2 surface expression using flow cytometry.

#### **Data Presentation**

Quantitative analysis of ACE2 surface expression can be effectively summarized to compare different cell types, treatment conditions, or genetic modifications. The following tables provide examples of how to structure such data.

Table 1: Relative ACE2 Surface Expression in Various Cell Lines



Cell Line	Description	Mean Fluorescence Intensity (MFI) of ACE2 Staining	Percentage of ACE2-Positive Cells (%)	Reference
HEK293T	Human embryonic kidney	Low / Negative	< 1%	[3]
HuH7	Human hepatoma	Moderate	3-10%	[1]
Calu-3	Human lung adenocarcinoma	High	> 10%	[1]
Caco-2	Human colorectal adenocarcinoma	High	Not specified	[3]
Vero E6	African green monkey kidney	High	Not specified	[3]

Table 2: Effect of Gene Targeting on ACE2 Surface Expression in HuH7 Cells

Target Gene	Effect on ACE2 Expression	Fold Change in MFI (vs. Non-targeting control)	Percentage of ACE2-Positive Cells (%)	Reference
Non-targeting control	-	1.0	5.8%	[1]
ACE2	Knockout	0.2	< 1%	[1]
MOGS	Negative Regulator	0.6	2.5%	[1]
UGP2	Positive Regulator	1.8	12.1%	[1]



# Experimental Protocols Protocol 1: Staining for ACE2 Surface Expression in Cultured Cells

This protocol outlines the steps for preparing and staining adherent or suspension cells for flow cytometry analysis of ACE2 surface expression.

#### Materials:

- Phosphate-Buffered Saline (PBS)
- Cell dissociation buffer (e.g., Trypsin-EDTA)
- FACS Buffer (PBS containing 1% Bovine Serum Albumin (BSA) and 0.1% Sodium Azide)
- Primary antibody: Anti-ACE2 antibody (validated for flow cytometry)
- Secondary antibody: Fluorochrome-conjugated secondary antibody specific for the primary antibody's host species
- Isotype control antibody
- Viability dye (e.g., SYTOX Blue, Propidium Iodide)
- Flow cytometry tubes

#### Procedure:

- Cell Preparation:
  - For adherent cells, wash with PBS and detach using a gentle cell dissociation buffer.
  - For suspension cells, collect by centrifugation.
  - Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
  - Resuspend the cell pellet in cold FACS buffer.



- Count the cells and adjust the concentration to 1 x 10<sup>6</sup> cells/mL in FACS buffer.
- Antibody Staining:
  - Aliquot 100  $\mu$ L of the cell suspension (1 x 10<sup>5</sup> cells) into each flow cytometry tube.
  - Add the primary anti-ACE2 antibody at the manufacturer's recommended concentration to the sample tubes.
  - Add the corresponding isotype control antibody to the control tubes.
  - Incubate on ice for 30-60 minutes in the dark.[4]
  - Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes after each wash.
  - Resuspend the cell pellet in 100 μL of cold FACS buffer.
  - Add the fluorochrome-conjugated secondary antibody at the recommended dilution.
  - Incubate on ice for 30 minutes in the dark.[4]
  - Wash the cells twice with 1 mL of cold FACS buffer as described in step 2.5.
- Viability Staining & Data Acquisition:
  - Resuspend the final cell pellet in 500 μL of cold FACS buffer.
  - Add a viability dye according to the manufacturer's instructions to distinguish live from dead cells.
  - Analyze the samples on a flow cytometer. It is recommended to acquire at least 10,000-20,000 events for the gated population.

# Protocol 2: Fixation and Permeabilization for Total ACE2 Expression (Optional)



To assess total cellular ACE2 (surface and intracellular), a fixation and permeabilization step can be included.

#### Materials:

- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., FACS buffer with 0.1% saponin or Triton X-100)

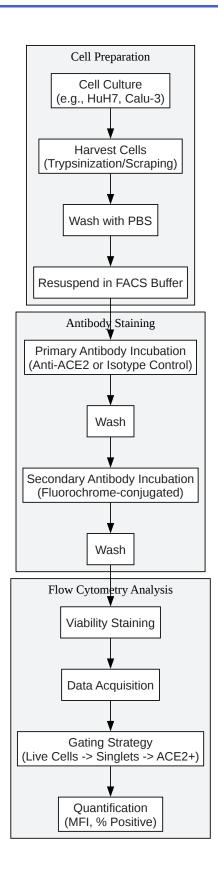
#### Procedure:

- Follow steps 1.1-1.5 of Protocol 1 for cell preparation.
- After the initial washes, resuspend the cell pellet in 100 μL of Fixation Buffer and incubate for 15-20 minutes at room temperature.
- Wash the cells twice with FACS buffer.
- Resuspend the cell pellet in 100 μL of Permeabilization Buffer and proceed with the primary antibody staining (Step 2.2 of Protocol 1), ensuring all subsequent antibody dilutions and washes are performed with Permeabilization Buffer.

## **Visualizations**

# **Experimental Workflow for ACE2 Surface Expression Analysis**





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Caption: Workflow for ACE2 surface expression analysis by flow cytometry.



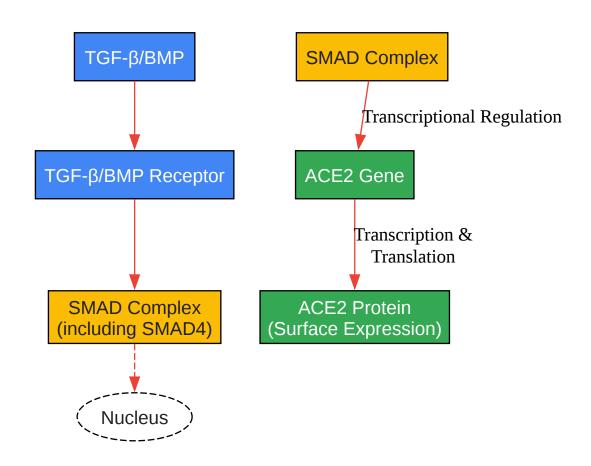
### **Gating Strategy for ACE2 Flow Cytometry**



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Caption: A typical gating strategy for identifying ACE2-positive cells.

# Simplified TGF-β/SMAD4 Signaling Pathway and ACE2 Regulation



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Caption: TGF-β/SMAD4 signaling pathway's potential regulation of ACE2 expression.



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